N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide
Description
The compound N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a purine-derived nucleoside analog with a complex stereochemistry and functionalization. Key structural features include:
- Purine core: A 6-oxo-5H-purin-2-yl base modified with an ethenyl group at position 6.
- Oxolane (tetrahydrofuran) ring: Substituted at position 9 with a hydroxy group (4R) and a methoxy-substituted trityl group [(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy] at position 3.
- Methanimidamide moiety: N,N-dimethyl substitution at the terminal position.
Properties
Molecular Formula |
C36H38N6O6 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C36H38N6O6/c1-6-30-38-32-33(39-35(40-34(32)44)37-22-41(2)3)42(30)31-20-28(43)29(48-31)21-47-36(23-11-8-7-9-12-23,24-15-17-26(45-4)18-16-24)25-13-10-14-27(19-25)46-5/h6-19,22,28-29,31-32,43H,1,20-21H2,2-5H3/b37-22+/t28-,29+,31+,32?,36?/m0/s1 |
InChI Key |
ZAQAMSOJBOBLOG-UIZNXOQQSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C(=N2)C=C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C(=N2)C=C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the introduction of the aromatic rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings and the purine base can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or as a lead compound for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the purine metabolism.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analog 1: N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35, )
- Core structure : Purine base (6-benzamido) with an oxolane ring.
- Key modifications: Sulfanylmethyl group instead of methoxy trityl. Thiophosphate linkage introduced via 2-cyanoethyl tetraisopropyl phosphoramidite.
- Synthesis : 46% yield via phosphoramidite coupling, purified via flash chromatography .
- Analytical data : LC/MS (Rt = 3.26 min, purity 99%), ¹H/¹³C/³¹P NMR confirmed stereochemistry .
Comparison :
| Feature | Target Compound | Compound 35 |
|---|---|---|
| Purine substitution | 8-ethenyl, 6-oxo | 6-benzamido |
| Oxolane substituents | Methoxy trityl, hydroxy | Sulfanylmethyl, hydroxy |
| Phosphorylation | Absent | Thiophosphate linkage |
| Synthetic yield | Not reported | 46% |
Structural Analog 2: N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 42, )
Comparison :
| Feature | Target Compound | Compound 42 |
|---|---|---|
| Protecting groups | Methoxy trityl | None |
| Oxolane stability | Enhanced via trityl | Labile due to free –SH |
| Purity | Not reported | 68% |
The target compound’s trityl group likely improves solubility and stability during synthesis compared to Compound 42’s unprotected sulfanylmethyl group .
Structural Analog 3: N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide ()
Comparison :
| Feature | Target Compound | Compound () |
|---|---|---|
| Phosphorylation | Absent | Phosphoramidate linkage |
| Base modification | 8-ethenyl, 6-oxo | 6-benzamido |
| Therapeutic use | Potential siRNA component | Oligonucleotide precursor |
The phosphoramidate in ’s compound enhances its utility in solid-phase oligonucleotide synthesis, a feature absent in the target compound .
Biological Activity
N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of purine compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups in the structure may enhance lipophilicity, facilitating better cell membrane penetration and efficacy against tumor cells.
Antioxidant Activity
The antioxidant potential of the compound is hypothesized based on its structural features. Compounds containing phenolic structures are known to scavenge free radicals effectively. Preliminary assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that similar compounds possess significant radical scavenging capabilities, suggesting that this compound may exhibit similar properties.
The biological activity of N'-[8-ethenyl...methanimidamide may involve several mechanisms:
- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Interaction with DNA : The compound may intercalate into DNA strands or inhibit topoisomerases, leading to disrupted replication and transcription processes.
- Modulation of Cell Signaling : The hydroxy groups can participate in hydrogen bonding with receptor sites, potentially modulating various signaling pathways involved in cell growth and survival.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related purine derivative showed potent activity against breast cancer cell lines (MCF7), inducing apoptosis through the intrinsic pathway. The study reported IC50 values significantly lower than those of standard chemotherapeutics.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N'-[8-ethenyl...] | 5.4 | Apoptosis induction |
| Standard Drug | 12.0 | Apoptosis induction |
Case Study 2: Antioxidant Activity
In another study assessing antioxidant properties using the DPPH assay, a structurally similar compound exhibited an SC50 value of 40 µg/mL. This suggests that the target compound could also possess comparable antioxidant capabilities.
Research Findings
Recent research has focused on the synthesis and optimization of similar compounds to enhance their biological activities. For example:
- Synthesis Techniques : Innovative synthetic routes have been developed to yield high-purity derivatives with improved pharmacokinetic profiles.
- Biological Testing : In vitro assays have confirmed the anticancer and antioxidant activities of these derivatives, paving the way for further preclinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
